molecular formula C9H16O3 B1529400 1,9-Dioxaspiro[5.5]undecan-4-ol CAS No. 1341961-33-8

1,9-Dioxaspiro[5.5]undecan-4-ol

Cat. No. B1529400
M. Wt: 172.22 g/mol
InChI Key: YTNUVLZINIDTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,9-Dioxaspiro[5.5]undecan-4-ol is a chemical compound with the CAS Number: 1341961-33-8 . It has a molecular weight of 172.22 and its IUPAC name is 1,9-dioxaspiro[5.5]undecan-4-ol . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for 1,9-Dioxaspiro[5.5]undecan-4-ol is 1S/C9H16O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8,10H,1-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, 1,9-Dioxaspiro[5.5]undecan-4-ol is an oil with a molecular weight of 172.22 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Applications

1,9-Dioxaspiro[5.5]undecan-4-ol, due to its unique chemical structure, finds application in the development of new pharmacological agents. Its spirocyclic nature can potentially influence the pharmacokinetics and pharmacodynamics of the compounds it's incorporated into. For instance, spiro compounds often exhibit enhanced membrane permeability and metabolic stability, making them valuable scaffolds in drug discovery and development. The compound's application in pharmaceuticals extends to the synthesis of novel chemotherapeutic agents, where it may enhance the efficacy and reduce the toxicity of cancer treatments (Levi et al., 2001).

Agricultural Applications

In agriculture, derivatives of 1,9-Dioxaspiro[5.5]undecan-4-ol could serve as precursors to agrochemicals such as herbicides and pesticides. Their structural complexity allows for the creation of substances that are specifically targeted and environmentally friendly. For instance, research on similar compounds has led to the development of herbicides that are selective and degrade rapidly in the environment, minimizing their ecological footprint (Zuanazzi et al., 2020).

Environmental Applications

The compound's potential for environmental applications lies in its ability to serve as a biodegradable polymer or as a part of environmentally friendly materials. Its structural features could be harnessed to develop materials with specific degradation profiles, suitable for reducing pollution and enhancing waste management strategies. Moreover, derivatives of 1,9-Dioxaspiro[5.5]undecan-4-ol might find application in the remediation of polluted sites, especially in processes involving the degradation of harmful organic compounds (Kovaláková et al., 2020).

Biotechnological Applications

In biotechnology, 1,9-Dioxaspiro[5.5]undecan-4-ol could be involved in the synthesis of high-value chemicals through biocatalytic processes. The compound might act as a substrate or intermediate in enzymatic reactions, leading to the production of pharmaceuticals, fragrances, or other specialty chemicals. Its unique structure could facilitate the development of novel enzymatic pathways, enhancing the efficiency and selectivity of biocatalytic processes (Couto & Herrera, 2006).

properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNUVLZINIDTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dioxaspiro[5.5]undecan-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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